An In-depth Technical Guide to the Solubility of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in Different Solvents
An In-depth Technical Guide to the Solubility of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in Different Solvents
Abstract
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, efficacy, and safety. Poor aqueous solubility can lead to low absorption and erratic bioavailability, thereby compromising the therapeutic outcome of a drug candidate. Consequently, a comprehensive understanding and characterization of a compound's solubility is a cornerstone of preclinical development and formulation science.[2][3] For a molecule like 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, which possesses both acidic and basic functionalities, its solubility is expected to be highly dependent on the pH of the medium.[4]
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[5] The molecular structure of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid offers key insights into its expected solubility behavior.
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Polar Functional Groups: The molecule contains several polar functional groups that can participate in hydrogen bonding:
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The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor.
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The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N).
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The pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor.
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Aromatic Rings: The presence of two aromatic rings (pyrazole and pyridine) contributes to the molecule's rigidity and potential for π-π stacking interactions.
Based on this structure, a nuanced solubility profile is anticipated:
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Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of multiple hydrogen bond donors and acceptors, the compound is expected to exhibit moderate to good solubility in polar protic solvents.[5] The solubility in aqueous solutions will be significantly influenced by pH.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents, which can effectively solvate the polar functional groups of the molecule.[5]
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Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to have low solubility in non-polar solvents due to the significant polarity imparted by its functional groups.[6]
Theoretical Approaches to Solubility Prediction
While experimental determination remains the gold standard, several computational methods can provide initial estimates of solubility, aiding in solvent selection and experimental design.[7][8] These methods range from empirical models to first-principle calculations.[4][9]
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Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with experimentally determined solubility data.[7]
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Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to the compound's melting point and octanol-water partition coefficient (logP).[7]
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Physics-Based Methods: These methods, such as those based on COSMO-RS or molecular dynamics simulations, aim to predict solubility from fundamental physical principles.[4][8]
Experimental Determination of Solubility
The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility and is considered the benchmark method.[2][10]
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.
Materials and Equipment:
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3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (solid)
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Selected solvents (e.g., water, pH buffers, methanol, ethanol, DMSO, acetonitrile, hexane)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 3. raytor.com [raytor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
